N-methyl-6-oxo-N-(2-oxo-2-((4-(pyridin-3-yl)thiazol-2-yl)amino)ethyl)-1,6-dihydropyridine-3-carboxamide
Description
Properties
IUPAC Name |
N-methyl-6-oxo-N-[2-oxo-2-[(4-pyridin-3-yl-1,3-thiazol-2-yl)amino]ethyl]-1H-pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O3S/c1-22(16(25)12-4-5-14(23)19-8-12)9-15(24)21-17-20-13(10-26-17)11-3-2-6-18-7-11/h2-8,10H,9H2,1H3,(H,19,23)(H,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCQAKNYBZKJBSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=NC(=CS1)C2=CN=CC=C2)C(=O)C3=CNC(=O)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-methyl-6-oxo-N-(2-oxo-2-((4-(pyridin-3-yl)thiazol-2-yl)amino)ethyl)-1,6-dihydropyridine-3-carboxamide (CAS No. 1235614-47-7) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including its anticancer properties, antimicrobial effects, and mechanisms of action based on diverse research findings.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₅N₅O₃S |
| Molecular Weight | 369.4 g/mol |
| Structure | Chemical Structure |
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing thiazole and pyridine moieties. This compound has shown promising results in inhibiting cancer cell proliferation.
-
Cell Line Studies :
- In vitro assays demonstrated that the compound exhibited selective cytotoxicity against various cancer cell lines, including A549 (lung cancer) and Caco-2 (colorectal cancer) cells. The viability of Caco-2 cells was significantly reduced (39.8% compared to untreated controls), indicating a strong anticancer effect (p < 0.001) .
- Comparative studies with other thiazole derivatives revealed that modifications in the structure could enhance or diminish anticancer activity, suggesting a structure-dependent mechanism .
-
Mechanisms of Action :
- The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis and inhibition of cell cycle progression. Further studies are needed to elucidate the specific pathways involved.
Antimicrobial Activity
The compound's thiazole component is known for its antimicrobial properties. Research indicates that thiazole derivatives often exhibit broad-spectrum antimicrobial activity.
- In Vitro Antimicrobial Assays :
Structure–Activity Relationship (SAR)
The biological activity of thiazole-containing compounds is often influenced by their structural features:
- Thiazole Ring : The presence of the thiazole ring is critical for biological activity, as it contributes to the interaction with biological targets.
- Pyridine Substituents : Modifications on the pyridine ring can enhance solubility and bioavailability, impacting overall efficacy .
Case Studies and Research Findings
Several case studies have documented the biological activities of similar compounds:
- Thiazole Derivatives : A series of thiazole derivatives were tested for their anticancer properties, revealing significant activity against various cancer cell lines .
- Enzyme Inhibition : Some analogs demonstrated potent inhibition of carbonic anhydrase IX, an enzyme associated with tumor growth and metastasis, indicating a potential dual action against cancer .
Scientific Research Applications
Therapeutic Applications
-
Anticancer Activity :
- Research indicates that compounds with similar structures exhibit significant anticancer properties. Dihydropyridine derivatives have been studied for their ability to inhibit cancer cell proliferation. For instance, derivatives have shown efficacy against breast cancer cell lines by inducing apoptosis and inhibiting tumor growth .
- Antimicrobial Effects :
-
Anti-inflammatory Properties :
- Inflammation plays a crucial role in various diseases, including cancer and autoimmune disorders. Compounds similar to N-methyl-6-oxo-N-(2-oxo-2-((4-(pyridin-3-yl)thiazol-2-yl)amino)ethyl)-1,6-dihydropyridine-3-carboxamide have shown potential in reducing inflammatory responses in preclinical models .
Case Studies
- Study on Anticancer Activity :
- Antimicrobial Testing :
Data Tables
Q & A
Q. What multi-step synthetic routes are recommended for synthesizing this compound?
The synthesis typically involves sequential reactions such as:
- Amide coupling : Reacting pyridine-3-carboxylic acid derivatives with thiazol-2-amine precursors under carbodiimide-mediated conditions (e.g., EDCI/HOBt) .
- Ring formation : Cyclization of dihydropyridine intermediates using acidic or basic catalysts (e.g., acetic acid or NaH) .
- Functionalization : Introducing the N-methyl and oxo-ethyl groups via nucleophilic substitution or reductive amination .
Key considerations : Solvent choice (DMF, ethanol) and reaction temperature (reflux vs. room temperature) significantly impact yield. Purification often requires flash chromatography or recrystallization .
Q. Which spectroscopic techniques are essential for structural characterization?
- NMR spectroscopy : 1H/13C NMR to confirm substituent positions and dihydropyridine ring conformation .
- IR spectroscopy : Identification of carbonyl (C=O, ~1650–1750 cm⁻¹) and amide (N–H, ~3200 cm⁻¹) groups .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular formula and fragmentation patterns .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Enzyme inhibition : Kinase or protease inhibition assays (e.g., fluorescence-based ADP-Glo™ assays) to evaluate interactions with ATP-binding pockets .
- Cytotoxicity : MTT or CellTiter-Glo® assays against cancer cell lines (e.g., HeLa, MCF-7) .
- Solubility testing : Use of DMSO/PBS mixtures to assess compound stability in physiological conditions .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Solvent screening : Compare polar aprotic solvents (DMF, DMSO) vs. alcohols (ethanol, methanol) for amide coupling efficiency .
- Catalyst selection : Test bases (triethylamine, DBU) or acid chlorides (SOCl₂) for activating carboxylic acid intermediates .
- Reaction monitoring : Use TLC (silica gel, ethyl acetate/hexane) or HPLC to track intermediate formation and optimize reaction time .
Example optimization table :
| Step | Solvent | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Amide coupling | DMF | EDCI/HOBt | 65 | 90 |
| Cyclization | Ethanol | NaH | 72 | 85 |
Q. How to resolve contradictions in biological activity data across studies?
- Structural analogs : Compare activity of derivatives with varying substituents (e.g., pyridin-3-yl vs. chlorophenyl groups) to identify critical pharmacophores .
- Dose-response curves : Validate IC₅₀ values across multiple assays (e.g., enzymatic vs. cell-based) to rule off-target effects .
- Meta-analysis : Cross-reference published data on similar dihydropyridine-carboxamides to identify trends in bioactivity .
Q. What computational methods predict binding affinity and selectivity?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., GSK-3β or EGFR kinases) .
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability and conformational changes .
- QSAR modeling : Correlate substituent electronic properties (Hammett constants) with activity data to design optimized analogs .
Q. How to analyze structure-activity relationships (SAR) for this compound?
- Substituent variation : Synthesize analogs with modified thiazole (e.g., 4-methyl vs. 4-fluorophenyl) or pyridine rings to assess impact on potency .
- Bioisosteric replacement : Replace the dihydropyridine ring with pyridazine or triazolo-pyridine scaffolds to evaluate metabolic stability .
SAR findings :
| Analog | Thiazole Substituent | IC₅₀ (μM) | Selectivity Ratio |
|---|---|---|---|
| A | Pyridin-3-yl | 0.45 | 10.2 |
| B | 4-Chlorophenyl | 1.2 | 3.8 |
Methodological Notes
- Contradiction handling : Discrepancies in spectral data (e.g., unexpected NMR shifts) may arise from tautomerism in the dihydropyridine ring; confirm via variable-temperature NMR .
- Advanced purification : Use preparative HPLC with C18 columns for isolating enantiomers or resolving closely eluting impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
